Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Overview
Description
Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms. The compound’s molecular formula is C14H24O4, and it has a molecular weight of 256.34 g/mol .
Preparation Methods
The synthesis of ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a ketone with an ethyl ester in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has a similar spirocyclic structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
Ethyl 8-(tert-butoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylate:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential for various applications.
Properties
IUPAC Name |
ethyl 8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-16-12(15)13(11(2)3)5-7-14(8-6-13)17-9-10-18-14/h11H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXWTWOGIHMRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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